![molecular formula C11H9F2N3O2 B2801614 (E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) CAS No. 478048-48-5](/img/structure/B2801614.png)
(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)
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Description
(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a hydrazone derivative that has been synthesized using different methods.
Scientific Research Applications
Enantioselective Esterification
The compound has been used as a modified Yamaguchi reagent for enantioselective esterification . This process is crucial in the synthesis of various organic compounds, particularly in the production of pharmaceuticals.
Thioesterification
It has also been applied in thioesterification . Thioesters are important in biochemistry, being intermediates in several metabolic pathways, and are also useful in chemical synthesis.
Amidation
The compound is used in amidation processes . Amidation is a key chemical reaction in the synthesis of a wide range of organic compounds, including peptides and proteins.
Peptide Synthesis
It has been demonstrated to be effective in peptide bond formation, which is essential in the synthesis of proteins . This makes it valuable in biochemical research and drug development.
Solid State Fluorescence
Derivatives of the compound have shown solid state fluorescence with emission maxima located in the range λ 619–641 nm . This property can be exploited in the development of optoelectronic devices and sensors.
Solvatochromic Properties
The compound’s derivatives have shown strong solvatochromic properties . Solvatochromic compounds are used as chemical sensors and in the study of solvent effects in chemistry.
properties
IUPAC Name |
ethyl (2E)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-18-11(17)9(6-14)15-16-10-7(12)4-3-5-8(10)13/h3-5,16H,2H2,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNOGMHMEDVRQB-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC=C1F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC=C1F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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